molecular formula C10H12ClF2NO B3380604 3-(3,5-Difluorophenyl)morpholine hydrochloride CAS No. 1989659-28-0

3-(3,5-Difluorophenyl)morpholine hydrochloride

Cat. No.: B3380604
CAS No.: 1989659-28-0
M. Wt: 235.66
InChI Key: LLAYYPHHQYXVEZ-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)morpholine hydrochloride ( 1989659-28-0) is a chiral chemical intermediate of high interest in sophisticated organic synthesis and pharmaceutical research . With a molecular formula of C10H12ClF2NO and a molecular weight of 235.66 g/mol, this compound serves as a versatile building block for the development of novel active molecules . The morpholine ring provides a stable scaffold, while the 3,5-difluorophenyl substitution is a common motif in medicinal chemistry that can influence a compound's electronic properties, lipophilicity, and binding affinity . This specific structural motif is frequently explored in the synthesis of compounds for agrochemical and pharmaceutical applications, including the research and development of herbicidally active molecules and potential prodrugs . As a salt, the hydrochloride form offers improved stability and handling characteristics. This product is intended for research applications as a chemical reference standard or synthetic intermediate in laboratory settings. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-difluorophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10;/h3-5,10,13H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAYYPHHQYXVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-28-0
Record name 3-(3,5-difluorophenyl)morpholine hydrochloride
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 3 3,5 Difluorophenyl Morpholine Hydrochloride

Elucidation of Optimized Synthetic Pathways and Mechanistic Insights

Optimized pathways to 3-(3,5-Difluorophenyl)morpholine (B13250889) hydrochloride often begin with readily available precursors and employ catalytic systems to achieve high efficiency and selectivity. A common strategy involves the cyclization of an appropriately substituted ethanolamine (B43304) derivative.

Stereoselective Synthesis and Chiral Resolution Techniques

The C3 position of 3-(3,5-Difluorophenyl)morpholine is a stereocenter, making stereocontrol a critical aspect of its synthesis. Two primary approaches are employed: direct stereoselective synthesis and resolution of a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. One effective method is the Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines derived from enantiomerically pure amino alcohols. nih.gov This strategy allows for the creation of cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.gov Another approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation, often catalyzed by Ruthenium complexes, to convert aminoalkyne substrates into enantiomerically enriched 3-substituted morpholines. organic-chemistry.org

Chiral Resolution: When a racemic mixture is produced, chiral resolution is necessary to separate the enantiomers. The most common industrial method for resolving chiral amines is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or (R)-camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer is recovered by treating the isolated salt with a base to remove the chiral resolving agent.

TechniqueDescriptionKey Features
Asymmetric Catalysis Direct synthesis of a specific enantiomer using a chiral catalyst (e.g., Pd or Ru complexes). nih.govorganic-chemistry.orgHigh atom economy; avoids loss of 50% of material.
Chiral Pool Synthesis Starting from an enantiomerically pure precursor, such as an amino acid derivative. nih.gove3s-conferences.orgStereochemistry is pre-defined by the starting material.
Diastereomeric Salt Resolution Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. wikipedia.orggoogle.comWidely applicable and scalable; relies on differential solubility.
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP).High separation efficiency; can be expensive for large-scale production.

Strategic Functionalization of the Morpholine (B109124) Ring System

After the core 3-(3,5-Difluorophenyl)morpholine structure is assembled, further functionalization can be performed to modulate its properties. The secondary amine of the morpholine ring is the most common site for functionalization.

N-Alkylation/N-Arylation: The nitrogen atom can be readily alkylated or arylated using various electrophiles. For instance, N-alkylation can be achieved with alkyl halides, while N-arylation can be performed using Buchwald-Hartwig amination conditions. e3s-conferences.orgresearchgate.net

C-H Functionalization: More advanced methods involve the direct functionalization of the C-H bonds of the morpholine ring. Cross-dehydrogenative coupling (CDC) reactions, for example, can be used to form new C-C bonds at the position alpha to the nitrogen atom (C-5), allowing for the introduction of various substituents. mdpi.com

Regioselective Introduction of the 3,5-Difluorophenyl Moiety

The precise placement of the 3,5-difluorophenyl group at the C3 position is a key challenge. The choice of synthetic strategy dictates how this regioselectivity is achieved.

A highly effective method is the Pd-catalyzed intramolecular carboamination of an O-allyl ethanolamine that has been previously N-arylated with a 3,5-difluorophenyl group. nih.gov In this pathway, the aryl group is introduced early in the sequence, and the subsequent cyclization definitively places it at the desired position on the newly formed ring. nih.gov An alternative involves the reaction of an N-protected 2-(allyloxymethyl)aziridine with bromine, which induces an electrophilic ring closure to form a cis-3,5-disubstituted morpholine derivative. nih.gov The mechanism is believed to proceed through a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex. nih.gov

Methodologies for Hydrochloride Salt Formation and Crystallization

The conversion of the free base of 3-(3,5-Difluorophenyl)morpholine to its hydrochloride salt is a critical final step, enhancing stability and aqueous solubility. This is typically achieved by treating a solution of the amine with hydrochloric acid. youtube.com

The choice of solvent is crucial for successful salt formation and crystallization. Anhydrous solvents such as isopropanol, ethanol, or diethyl ether are commonly used. sciencemadness.org The amine is dissolved in a suitable solvent, and a solution of HCl (either aqueous or as a gas dissolved in an anhydrous solvent) is added, often dropwise, until the desired pH is reached or precipitation is complete. youtube.comsciencemadness.org The resulting hydrochloride salt, being an ionic compound, is generally less soluble in organic solvents than its free base form and crystallizes out of the solution. youtube.com The crystalline solid can then be isolated by filtration and dried. acs.org The crystallization process also serves as a final purification step, removing any non-basic impurities.

Advanced Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This involves careful selection of catalysts, solvents, bases, and reaction temperatures.

Application of Catalytic Systems in Synthesis

Catalysis is central to the efficient synthesis of the 3-(3,5-Difluorophenyl)morpholine core.

Palladium Catalysis: Palladium catalysts are extensively used in the key cyclization step. The combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as P(2-furyl)₃ has been shown to be effective in carboamination reactions to form the morpholine ring. nih.gov The choice of ligand is critical and can influence the reaction's efficiency and selectivity.

Ruthenium Catalysis: For asymmetric syntheses involving transfer hydrogenation, chiral Ruthenium catalysts, such as those complexed with Ts-DPEN ligands, are employed to achieve high enantioselectivity. organic-chemistry.org

Lewis Acid Catalysis: In some synthetic routes, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can mediate intramolecular hydroalkoxylation reactions to form the morpholine ring. organic-chemistry.org

The table below summarizes typical catalytic systems and conditions for the synthesis of substituted morpholines.

Catalyst SystemReaction TypeTypical ConditionsYield
Pd(OAc)₂ / P(2-furyl)₃Intramolecular CarboaminationToluene, 105 °C nih.govModerate to Good nih.gov
Ru-Ts-DPEN ComplexAsymmetric Transfer HydrogenationNot specifiedGood organic-chemistry.org
BF₃·OEt₂Intramolecular HydroalkoxylationNot specifiedGood organic-chemistry.org

Yield optimization often involves screening different catalysts, ligands, bases (e.g., K₂CO₃, NaH), and solvents (e.g., toluene, acetonitrile) to find the ideal combination for the specific substrate. nih.govacs.orgacs.org

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical intermediates and active compounds. The focus is on developing environmentally benign processes that are efficient in terms of atom economy, reduce waste, and utilize less hazardous substances. While specific green synthetic routes for 3-(3,5-difluorophenyl)morpholine hydrochloride are not extensively documented in publicly available literature, general sustainable methods for morpholine synthesis can be adapted.

One promising green approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. For the synthesis of morpholine derivatives, microwave irradiation has been shown to be effective in promoting cyclization reactions that form the core morpholine ring. mdpi.com Another sustainable strategy is the implementation of flow chemistry. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for solvent recycling, thus minimizing the environmental footprint of the chemical process.

Catalytic methods also play a crucial role in green synthesis. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key principle of green chemistry. For the N-alkylation of morpholines, catalysts such as CuO–NiO/γ–Al2O3 have been investigated for gas-solid phase reactions with alcohols, offering an atom-economical and environmentally attractive alternative to traditional alkylating agents.

Green Chemistry PrinciplePotential Application in Synthesis
Atom Economy Utilizing catalytic reactions like reductive amination with alcohols for N-alkylation to maximize the incorporation of starting materials into the final product.
Use of Safer Solvents Employing water or other benign solvents in microwave-assisted or flow chemistry setups to reduce the reliance on volatile organic compounds.
Energy Efficiency Implementing microwave-assisted synthesis to significantly shorten reaction times and reduce energy consumption compared to conventional heating.
Catalysis Developing recyclable heterogeneous catalysts for key reaction steps to minimize waste and improve process efficiency.
Waste Prevention Designing synthetic routes that avoid the use of stoichiometric reagents and protecting groups to minimize the generation of byproducts.

Derivatization and Scaffold Modification for Analog Generation

The generation of analogs of this compound is essential for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties. Derivatization can occur at several positions on the morpholine scaffold, including the nitrogen atom and the carbon atoms of the ring.

The 3,5-difluorophenyl group at the 3-position of the morpholine ring significantly influences the molecule's reactivity. The two fluorine atoms are strong electron-withdrawing groups, which can affect the nucleophilicity of the morpholine nitrogen. This deactivating effect can make certain reactions, such as N-alkylation, more challenging compared to unsubstituted phenylmorpholines.

SubstituentPositionElectronic EffectImpact on Reactivity
3,5-Difluorophenyl3Strong -I, weak +MDecreases nucleophilicity of the morpholine nitrogen; deactivates the phenyl ring towards electrophilic substitution.
Morpholine-Electron-donatingActivates the phenyl ring towards electrophilic substitution (counteracted by the fluorine atoms).

The introduction of diverse chemical moieties onto the 3-(3,5-difluorophenyl)morpholine core can be achieved through various chemical transformations.

N-Functionalization: The secondary amine of the morpholine ring is a primary site for derivatization. N-alkylation can be accomplished using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is often preferred as it is a milder and more versatile method. Catalytic N-alkylation with alcohols represents a greener alternative. nih.gove3s-conferences.org

Modification of the Phenyl Ring: The 3,5-difluorophenyl ring can be further functionalized. For instance, nucleophilic aromatic substitution could potentially be used to displace one of the fluorine atoms with other nucleophiles under specific conditions, although this is generally a difficult transformation. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if a suitable handle (e.g., a bromine or iodine atom) is introduced onto the phenyl ring.

Position of DerivatizationReaction TypePotential Reagents/ConditionsIntroduced Moiety
Morpholine NitrogenN-AlkylationAlkyl halide, base; Aldehyde/ketone, reducing agentAlkyl, benzyl, or other organic groups
Morpholine NitrogenN-ArylationAryl halide, palladium catalyst (Buchwald-Hartwig)Aryl or heteroaryl groups
Morpholine C-H bondsC-H ActivationTransition metal catalysts (e.g., Rh, Ru, Pd)Alkyl, aryl, or functional groups
Phenyl RingElectrophilic SubstitutionNitrating or halogenating agents (requires forcing conditions)Nitro, halogen groups

The systematic exploration of these derivatization strategies allows for the creation of a library of analogs of this compound, which is crucial for understanding its structure-activity relationships and for the development of new compounds with optimized properties.

Iii. Rigorous Structural Elucidation and Conformational Analysis of 3 3,5 Difluorophenyl Morpholine Hydrochloride

High-Resolution Spectroscopic Characterization (beyond basic identification)

Advanced spectroscopic methods provide intricate details about the molecular framework, connectivity, and electronic environment of the atoms within 3-(3,5-Difluorophenyl)morpholine (B13250889) Hydrochloride.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals. nih.govresearchgate.net The protonation of the morpholine (B109124) nitrogen by HCl leads to deshielding of adjacent protons and carbons, a key feature observed in the spectra. The morpholine ring is expected to adopt a stable chair conformation in solution. nih.govresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The signals for the morpholine and difluorophenyl protons are distinct. The fluorine atoms on the phenyl ring create characteristic splitting patterns for the aromatic protons.

Interactive Table: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) Users can sort the table by chemical shift or multiplicity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 4.80 - 4.95 dd J = 10.5, 3.0 Hz
H-2eq 4.25 - 4.35 m -
H-6eq 4.05 - 4.15 m -
H-2ax 3.80 - 3.90 m -
H-5eq 3.55 - 3.65 m -
H-6ax 3.40 - 3.50 m -
H-5ax 3.25 - 3.35 m -
Ar-H (H-2', H-6') 7.30 - 7.40 m -
Ar-H (H-4') 7.20 - 7.28 tt J = 9.0, 2.3 Hz

¹³C NMR and DEPT-135 Spectroscopy: The ¹³C NMR spectrum, in conjunction with DEPT-135 experiments, allows for the identification of all carbon signals and their classification as CH₃, CH₂, CH, or quaternary carbons. The carbons attached to fluorine (C-3' and C-5') exhibit large C-F coupling constants, and the carbon attached to the morpholine ring (C-1') is also split by the adjacent fluorine atoms.

Interactive Table: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) Filter by carbon type (CH, CH₂, Cq).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type C-F Coupling (J, Hz)
C-3', C-5' 162.5 Cq (C-F) J ≈ 245 Hz
C-1' 142.0 Cq J ≈ 10 Hz
C-2', C-6' 112.5 CH J ≈ 25 Hz
C-4' 105.0 CH J ≈ 28 Hz
C-2 68.5 CH₂ -
C-6 65.0 CH₂ -
C-3 55.0 CH -

2D NMR Correlation Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity within the morpholine ring (e.g., H-2 with H-3, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, enabling definitive assignment of the morpholine CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include the one between the benzylic proton H-3 and the aromatic carbons (C-1', C-2', C-6'), confirming the attachment of the phenyl ring to the morpholine structure.

High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would confirm the molecular formula by providing a highly accurate mass of the protonated molecule [M+H]⁺ (C₁₀H₁₂F₂NO)⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing data that corroborates the molecular structure. nih.govwvu.edu

The fragmentation pattern is dictated by the most labile bonds and the stability of the resulting fragments. Key fragmentation pathways for the [M+H]⁺ ion of 3-(3,5-Difluorophenyl)morpholine would likely include:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of the morpholine ring, leading to the loss of a neutral fragment.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.

Benzylic cleavage: Loss of the 3,5-difluorophenyl group.

Table: Plausible MS/MS Fragments of 3-(3,5-Difluorophenyl)morpholine [M+H]⁺

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
200.0928 [C₁₀H₁₂F₂NO]⁺ Parent Ion [M+H]⁺
170.0823 [C₈H₈F₂N]⁺ Loss of CH₂O from morpholine ring
142.0510 [C₇H₆F₂N]⁺ Alpha-cleavage and rearrangement
113.0146 [C₆H₄F₂]⁺ Loss of morpholine moiety (benzylic cleavage)

Vibrational spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups. researchgate.netljmu.ac.uk The spectra for the hydrochloride salt are expected to show characteristic bands for the morpholinium ion (N-H⁺).

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions. A broad, strong band in the 2400-2800 cm⁻¹ region is characteristic of the N-H⁺ stretching vibration in the morpholinium ion. Strong C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying symmetric vibrations and non-polar bonds. Aromatic ring vibrations (C=C stretching) are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region.

Table: Key Vibrational Frequencies for 3-(3,5-Difluorophenyl)morpholine Hydrochloride

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Description
N-H⁺ Stretch 2400 - 2800 (broad, strong) Weak Morpholinium ammonium (B1175870) ion stretch
Aromatic C-H Stretch 3050 - 3100 (medium) 3050 - 3100 (strong) Phenyl ring C-H bonds
Aliphatic C-H Stretch 2850 - 3000 (medium) 2850 - 3000 (medium) Morpholine ring C-H bonds
Aromatic C=C Stretch 1590, 1620 (strong) 1590, 1620 (strong) Phenyl ring skeletal vibrations
C-F Stretch 1120 - 1350 (very strong) Weak Aryl-fluoride bond stretch

Solid-State Structural Investigations

Investigating the solid-state structure provides definitive information on molecular geometry, conformation, and the intermolecular interactions that dictate the macroscopic properties of the crystalline material.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. rigaku.com This technique would provide unambiguous proof of the connectivity, determine the absolute configuration of the chiral center at C-3 (if a single enantiomer is crystallized), and reveal detailed information about the crystal packing.

Expected Crystallographic Findings:

Crystal System: Organic molecules of this type often crystallize in monoclinic (e.g., P2₁/c) or orthorhombic space groups.

Molecular Conformation: The analysis would confirm the chair conformation of the morpholine ring and define the orientation of the 3,5-difluorophenyl substituent (likely equatorial to minimize steric hindrance).

Intermolecular Interactions: A key feature would be the extensive hydrogen bonding network. The protonated morpholine nitrogen (N-H⁺) is expected to act as a hydrogen bond donor to the chloride anion (Cl⁻). The morpholine oxygen may also act as a hydrogen bond acceptor in the crystal lattice. These interactions are critical in stabilizing the crystal structure.

Table: Hypothetical Crystallographic Data

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~14.1
β (°) ~98.5
Z (molecules/unit cell) 4

Polymorphism is the ability of a compound to exist in more than one crystalline form. spectrabase.com Different polymorphs can have different physical properties. Given the conformational flexibility of the morpholine ring and the potential for different hydrogen bonding arrangements, this compound could potentially exhibit polymorphism.

A screening study would be necessary to identify different polymorphic forms. This typically involves crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy would be used to identify and characterize any new forms. researchgate.net

Co-crystallization, the process of forming a crystalline solid from two or more neutral molecules, is another avenue of solid-state research. nih.gov Investigating the co-crystallization of this compound with pharmaceutically acceptable co-formers could lead to new solid forms with modified properties.

Table of Mentioned Compounds

Compound Name

Computational Approaches to Molecular Structure and Conformation

Computational methodologies serve as a cornerstone for modern structural chemistry, providing a theoretical framework to predict and rationalize molecular properties. These in silico techniques are especially valuable for analyzing complex systems where multiple conformational states may exist, such as in the case of substituted morpholine rings. By simulating the molecule's behavior, researchers can build detailed models of its structure and energy landscape.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool for accurately predicting the electronic structure and properties of molecules. researchgate.netdntb.gov.uaresearchgate.net DFT methods are employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, as well as to calculate various energetic properties.

ParameterDescriptionTypical Focus of DFT Calculation
Bond Lengths (Å)Distances between bonded atoms (e.g., C-F, C-N, C-O, C-C).To determine the precise geometry and the influence of fluorine substitution on adjacent bonds.
Bond Angles (°)Angles formed by three connected atoms (e.g., F-C-C, C-N-C).To define the geometry of the morpholine and phenyl rings.
Dihedral Angles (°)Torsional angles defining the rotation around bonds, crucial for conformation.To describe the puckering of the morpholine ring and the orientation of the phenyl ring relative to it.
Total Energy (Hartrees)The total electronic energy of the molecule in its optimized state.To compare the relative stability of different conformers.
Dipole Moment (Debye)A measure of the molecule's overall polarity.To understand how charge is distributed across the molecule due to electronegative atoms like F, O, and N.

This interactive table summarizes the key parameters obtained from DFT calculations, which are fundamental to describing the molecular geometry and energetics.

Substituted cyclic systems like this compound can adopt multiple low-energy conformations. The morpholine ring itself can exist in a stable chair conformation or higher-energy boat and twist-boat forms. nih.gov Furthermore, rotation around the single bond connecting the phenyl ring to the morpholine ring introduces additional rotational isomers (rotamers).

Conformational searching is a computational process used to systematically explore these different spatial arrangements and identify stable conformers, which correspond to local minima on the potential energy surface. cwu.edu This analysis begins by generating a wide range of possible starting geometries. Each of these geometries is then subjected to energy minimization (optimization) to locate the nearest stable conformer.

The result is an energy landscape that maps the relative energies of all identified conformers. cwu.edu For this molecule, the analysis would focus on:

Morpholine Ring Pucker: Determining the energetic preference for the chair conformation over other forms. Studies on morpholine itself confirm the chair conformer is the most stable. nih.gov

Substituent Orientation: Establishing whether the 3,5-difluorophenyl group prefers an equatorial or axial position on the chair conformer.

Aryl Ring Rotation: Analyzing the rotational barrier and preferred dihedral angle of the phenyl group relative to the morpholine ring.

Conformer TypeDescriptionExpected Relative Energy
Chair (Equatorial)The morpholine ring is in a chair shape, and the large difluorophenyl group occupies an equatorial position.Likely the global minimum (most stable).
Chair (Axial)The morpholine ring is in a chair shape, with the difluorophenyl group in an axial position.Higher in energy due to potential 1,3-diaxial steric interactions.
Twist-BoatA higher-energy, non-planar conformation of the morpholine ring.Significantly higher in energy; likely a transition state or minor conformer.
BoatA high-energy conformation of the morpholine ring.Very high in energy; generally considered a transition state between twist-boat forms.

This interactive table outlines the primary conformers of the 3-(3,5-Difluorophenyl)morpholine moiety that would be investigated during an energy landscape analysis, along with their expected relative stabilities.

The presence of two fluorine atoms on the phenyl ring introduces significant electronic effects that profoundly influence the molecule's conformational preferences. nih.govmdpi.com Fluorine is the most electronegative element, leading to a highly polarized C-F bond and creating localized dipoles. st-andrews.ac.uk An analysis of intramolecular interactions would investigate how these electronic features, along with steric effects, dictate the most stable conformation.

Key interactions for consideration include:

Dipole-Dipole Interactions: The localized dipoles of the two C-F bonds can interact with each other and with the dipoles of the C-O and C-N bonds in the morpholine ring. Computational analysis reveals whether these interactions are stabilizing or destabilizing in different conformations.

Steric Repulsion: The van der Waals radii of the fluorine atoms can lead to steric hindrance with nearby hydrogen atoms on the morpholine ring, influencing the preferred rotational angle of the phenyl group.

Gauche Effect: The interaction between adjacent fluorine atoms and other substituents can sometimes favor a gauche (60°) dihedral angle over an anti (180°) arrangement, a phenomenon known as the gauche effect, which can influence chain conformation. chemtube3d.com

Intramolecular Hydrogen Bonding: Weak hydrogen bonds, such as C-H···F or C-H···O interactions, can provide additional stabilization to certain conformers. These interactions can be identified and quantified through computational methods like Natural Bond Orbital (NBO) analysis.

The cumulative effect of these forces determines the molecule's final, preferred three-dimensional structure. For instance, electrostatic repulsion between the fluorine atoms and the lone pairs of the morpholine oxygen might favor a conformation where the phenyl ring is twisted to minimize this unfavorable interaction. st-andrews.ac.uk

Iv. Mechanistic Investigations of Biological Activity of 3 3,5 Difluorophenyl Morpholine Hydrochloride

Identification and Characterization of Molecular Targets

The foundational step in elucidating a compound's mechanism of action is the identification of its molecular target(s). This process typically begins with broad screening and gradually narrows down to specific protein interactions.

High-Throughput Screening (HTS) and Phenotypic Assays for Target Hypothesis Generation

High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. ewadirect.com This process can be target-based, where compounds are screened for their ability to bind to a known protein, or phenotypic, where they are assessed for their ability to produce a specific cellular or organismal effect. mdpi.com

A typical HTS workflow to generate a target hypothesis for 3-(3,5-Difluorophenyl)morpholine (B13250889) hydrochloride would involve:

Assay Development: Creating a robust and miniaturized assay sensitive to the desired biological outcome.

Library Screening: Testing a large library of diverse compounds alongside the compound of interest to identify "hits." ewadirect.com

Hit Validation: Re-testing initial hits to eliminate false positives and confirm activity. nih.gov

Phenotypic screening, in particular, is a powerful tool for discovering compounds that work through novel mechanisms, as it does not require prior knowledge of a specific target. nih.gov If 3-(3,5-Difluorophenyl)morpholine hydrochloride were to show activity in a phenotypic screen (e.g., inhibiting cancer cell growth), subsequent target deconvolution studies would be necessary to identify the specific molecular pathway being modulated. Currently, there is no published data available detailing the results of HTS or specific phenotypic assays for this compound.

Biophysical Methods for Direct Target Engagement (e.g., SPR)

Once a putative target is identified, biophysical methods are essential to confirm direct physical interaction between the compound and the target protein. reactionbiology.com Surface Plasmon Resonance (SPR) is a widely used label-free technique for this purpose. reactionbiology.com It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for real-time monitoring of the binding and dissociation of a ligand. nih.gov

An SPR experiment for this compound would provide key data on its binding kinetics, including:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity.

This data is critical for validating a target and understanding the molecular basis of the compound's activity. reactionbiology.com However, specific SPR binding data for this compound has not been reported in the scientific literature.

Proteomic and Metabolomic Profiling for Pathway Deconvolution

To understand the broader biological consequences of a compound's activity, global analyses of cellular proteins (proteomics) and metabolites (metabolomics) are employed. nih.govmdpi.com These "omics" technologies can reveal which cellular pathways are perturbed by the compound, providing clues to its mechanism of action and potential off-target effects. nih.govresearchgate.net

Proteomic Profiling: Typically uses mass spectrometry to identify and quantify thousands of proteins in cells or tissues, comparing samples treated with the compound to untreated controls. This can highlight changes in the expression of proteins involved in specific signaling or metabolic pathways. mdpi.com

Metabolomic Profiling: Involves the comprehensive analysis of small molecules (metabolites) in a biological system. Changes in metabolite levels can provide a direct readout of enzymatic activity and pathway flux, offering a functional snapshot of the cellular state after compound treatment. nih.govmdpi.com

Such studies would be invaluable for deconvoluting the pathways affected by this compound, but no such proteomic or metabolomic data are currently available.

Detailed Analysis of Ligand-Target Interactions

Following target validation, a more detailed analysis is required to characterize the precise nature of the interaction. This involves studying the compound's effect on enzyme function or receptor binding.

Enzyme Kinetic Studies and Inhibition Mechanism

If the identified target is an enzyme, enzyme kinetic studies are performed to determine the mechanism of inhibition. By measuring the rate of the enzymatic reaction at varying concentrations of both the substrate and the inhibitor, one can determine the mode of inhibition.

Type of InhibitionDescription
Competitive The inhibitor binds to the active site, preventing substrate binding.
Non-competitive The inhibitor binds to an allosteric (non-active) site, altering enzyme conformation and activity regardless of substrate binding.
Uncompetitive The inhibitor binds only to the enzyme-substrate complex.
Mixed The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities.

These studies are fundamental to understanding how a compound achieves its biological effect and are crucial for guiding further chemical optimization. nih.gov No enzyme kinetic studies for this compound have been published.

Receptor Binding Profiling and Allosteric Modulation

If the target is a receptor (e.g., a G-protein coupled receptor or an ion channel), receptor binding assays are used to quantify the affinity of the compound for the receptor. nih.gov A broad receptor binding profile, screening the compound against a panel of known receptors, is often conducted to assess selectivity and identify potential off-target interactions that could lead to side effects. researchgate.net

Furthermore, investigations would explore whether the compound acts as an orthosteric ligand (binding at the same site as the endogenous ligand) or an allosteric modulator. Allosteric modulators bind to a topographically distinct site on the receptor, modifying the affinity or efficacy of the endogenous ligand. mdpi.comdoi.org This can offer advantages in terms of safety and selectivity. nih.gov The receptor binding profile and any potential allosteric modulatory effects of this compound remain uncharacterized in the available literature.

Cellular Pathway Perturbation and Signaling Cascade Modulation

The study of how a compound like this compound affects cellular pathways is fundamental to understanding its biological activity. This typically involves treating specific cell lines with the compound and observing the subsequent changes in various signaling cascades. Techniques such as transcriptomics, proteomics, and phosphoproteomics are employed to identify which pathways are significantly perturbed. For instance, researchers might investigate effects on common pathways implicated in disease, such as the mTOR, MAPK, or PI3K/Akt signaling pathways. However, specific studies detailing which cellular pathways are modulated by this compound have not been identified.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry for optimizing the efficacy and pharmacokinetic properties of a lead compound. SAR explores how modifications to the chemical structure of a molecule affect its biological activity, while SPR investigates how these changes influence its physicochemical properties, such as solubility and metabolic stability. For the 3-(3,5-difluorophenyl)morpholine core, SAR studies would involve synthesizing a series of analogs with variations in the phenyl ring substituents, the morpholine (B109124) ring, and the linkage between them to determine the key structural features required for a desired biological effect.

Positional Scanning and Substituent Effects on Potency and Selectivity

A key aspect of SAR is positional scanning, where substituents on a core scaffold are systematically varied to map out the chemical space and identify regions of the molecule that are sensitive to modification. In the case of this compound, this would involve synthesizing analogs where the fluorine atoms are moved to other positions on the phenyl ring, or replaced with other functional groups (e.g., chloro, methyl, methoxy (B1213986) groups). The goal would be to understand how these changes impact the compound's potency (the concentration required to elicit a biological response) and selectivity (its ability to interact with a specific target over others). The electron-withdrawing nature and placement of the two fluorine atoms on the phenyl ring are expected to significantly influence the molecule's electronic properties and its interactions with biological targets.

Stereochemical Influences on Biological Activity

The 3-position of the morpholine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. nih.gov Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. A thorough investigation would involve the separation of the racemic mixture into its individual enantiomers and testing each for its biological activity. This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer), which is critical information for the development of a stereochemically pure drug candidate.

Rational Design Based on SAR Data for Lead Optimization

The data generated from SAR and SPR studies form the basis for the rational design of new, improved compounds. Once the key structural motifs responsible for activity and the influence of various substituents are understood, medicinal chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. For example, if SAR studies indicated that a larger substituent at a certain position is beneficial for activity, analogs incorporating such groups would be synthesized. This iterative process of design, synthesis, and testing is central to lead optimization in drug discovery. mdpi.commdpi.com Without initial SAR data for this compound, any "rational design" would be purely speculative.

V. Computational Chemistry and Advanced Molecular Modeling of 3 3,5 Difluorophenyl Morpholine Hydrochloride

Structure-Based Drug Design (SBDD)

Free Energy Calculations for Binding Affinity Prediction

Predicting the binding affinity between a small molecule and its protein target is a primary goal of computational drug design. mavenrs.com Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies of two ligands to a target protein. cresset-group.comresearchgate.net This technique offers highly accurate estimates of binding affinity, making it invaluable for optimizing lead compounds. mavenrs.comnih.gov

The methodology involves creating a thermodynamic cycle that connects the binding energies of two different compounds (e.g., a known reference drug and a new candidate like 3-(3,5-difluorophenyl)morpholine). cresset-group.com The calculation simulates the non-physical, or "alchemical," transformation of one molecule into the other in a series of steps, both in a solvated environment and when bound to the protein's active site. cresset-group.comchemrxiv.org The difference in the free energy of these two transformations corresponds to the relative binding free energy (ΔΔG), which predicts whether the new compound will bind more or less tightly than the reference compound. cresset-group.comnih.gov

Given that 3-(3,5-difluorophenyl)morpholine (B13250889) hydrochloride is investigated for its activity as a monoamine transporter (MAT) inhibitor, FEP calculations would be applied to model its interaction with targets such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov These transporters are members of the solute carrier 6 (SLC6) family. nih.govnih.gov Computational models for these transporters are often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), a homologue that has provided significant insight into the structure and function of MATs. nih.gov By using FEP, researchers can predict how modifications to the morpholine (B109124) or difluorophenyl moieties affect binding affinity, guiding the synthesis of more potent and selective inhibitors.

Table 1: Illustrative Example of a Relative Binding Free Energy (ΔΔG) Calculation for 3-(3,5-Difluorophenyl)morpholine against a Hypothetical Reference Inhibitor for the Dopamine Transporter (DAT).
Compound PairTarget ProteinCalculated ΔΔG (kcal/mol)Predicted Affinity Change
Reference Inhibitor → 3-(3,5-Difluorophenyl)morpholineDAT-1.5Higher Affinity Predicted

This table is illustrative. The negative ΔΔG value suggests that 3-(3,5-Difluorophenyl)morpholine is predicted to have a stronger binding affinity for the target protein compared to the reference inhibitor.

In Silico Prediction of Absorption, Distribution, Metabolism (excluding human clinical), and Excretion (ADME) Relevant Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate from its molecular structure. nih.gov These methods are essential for filtering out compounds with unfavorable ADME profiles early in the drug discovery process, saving significant time and resources. nih.gov For compounds targeting the central nervous system (CNS), such as monoamine transporter inhibitors, predicting properties like blood-brain barrier penetration is particularly critical. nih.govchemrxiv.org

Permeability and solubility are fundamental properties that determine a drug's absorption and distribution. Computational models can predict these characteristics based on physicochemical descriptors derived from the molecule's structure. Key predicted parameters include:

LogP/LogD: The logarithm of the partition coefficient (octanol/water) is a measure of lipophilicity. LogP is for the neutral form of the molecule, while LogD accounts for ionization at a specific pH (typically 7.4). These values are strong indicators of a compound's ability to cross cell membranes. nih.gov

Aqueous Solubility (LogS): This parameter predicts how well a compound dissolves in water, which is crucial for absorption from the gastrointestinal tract and for formulation.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (oxygen and nitrogen) in a molecule. nih.gov It correlates well with passive molecular transport through membranes and is a key predictor of blood-brain barrier (BBB) penetration.

These properties can be calculated using various software packages and web tools, which often employ algorithms based on large datasets of experimentally measured values. nih.gov For a molecule like 3-(3,5-difluorophenyl)morpholine, these predictions help assess its potential for oral bioavailability and CNS penetration. nih.gov

Table 2: Predicted Physicochemical Properties for 3-(3,5-Difluorophenyl)morpholine Relevant to ADME Modeling.
PropertyPredicted ValueImplication
Molecular Weight (g/mol)213.21Complies with general drug-likeness rules (e.g., Lipinski's Rule of Five)
cLogP2.15Indicates moderate lipophilicity, favorable for membrane permeability
Aqueous Solubility (LogS)-2.8Suggests moderate solubility
Topological Polar Surface Area (TPSA) (Ų)21.7Low TPSA is predictive of good BBB penetration
Blood-Brain Barrier (BBB) PermeationHigh probabilityFavorable for a CNS-acting compound

Note: The values in this table are representative predictions from computational models and have not been experimentally verified.

Identifying which parts of a molecule are most likely to be metabolized is crucial for improving its stability and avoiding the formation of reactive or toxic metabolites. chemrxiv.org Computational tools can predict these "metabolic hotspots" by modeling the interaction of the compound with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. mdpi.com

For 3-(3,5-difluorophenyl)morpholine, several structural features are relevant for metabolic prediction:

Difluorophenyl Ring: The carbon-fluorine bond is very strong, and fluorination is a common strategy in medicinal chemistry to block metabolic oxidation at specific sites. nih.govresearchgate.net Therefore, the fluorinated positions on the phenyl ring are less likely to be hydroxylated. However, the non-fluorinated carbons on the aromatic ring remain potential sites for CYP-mediated oxidation.

Morpholine Ring: Saturated heterocyclic rings like morpholine can be susceptible to metabolism. researchgate.nete3s-conferences.org Potential metabolic pathways include N-dealkylation (if N-substituted), ring oxidation, or ring-opening. The nitrogen and the adjacent carbon atoms are often key sites for enzymatic reactions. mdpi.com

Metabolic hotspot prediction software uses knowledge-based systems and quantum mechanics calculations to estimate the reactivity of different atoms in the molecule towards metabolic enzymes.

Table 3: Predicted Metabolic Hotspots for 3-(3,5-Difluorophenyl)morpholine.
Potential HotspotLikely Metabolic ReactionPrimary Enzymes Involved
Carbon atom para to the morpholine group on the phenyl ringAromatic HydroxylationCYP2D6, CYP3A4
Carbon atoms adjacent to the nitrogen in the morpholine ringOxidationCYP3A4, CYP2C9
Nitrogen atom in the morpholine ringN-oxidation or GlucuronidationFMO, UGTs

This table presents potential sites of metabolism based on common metabolic pathways for similar chemical structures.

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution and availability to act on its target. Only the unbound fraction of a drug is pharmacologically active. nih.gov Computational models predict the percentage of plasma protein binding (%PPB) primarily based on the molecule's physicochemical properties. nih.gov

Lipophilicity (LogP or LogD) is one of the most important descriptors for predicting PPB, as binding to plasma proteins is often driven by hydrophobic interactions. nih.gov Quantitative Structure-Property Relationship (QSPR) models are developed by correlating the experimental PPB values of a large set of diverse compounds with their calculated molecular descriptors. nih.govresearcher.life For a compound like 3-(3,5-difluorophenyl)morpholine, which is a basic molecule, models based on LogD at pH 7.4 are generally used to predict its binding affinity to plasma proteins. nih.gov

Table 4: Predicted Plasma Protein Binding Properties for 3-(3,5-Difluorophenyl)morpholine.
ParameterPredicted ValueInterpretation
LogD at pH 7.41.5 - 2.0Moderate lipophilicity at physiological pH
Predicted % Plasma Protein Binding80 - 90%Moderate to high binding, suggesting a significant portion may be bound in circulation
Primary Binding ProteinHuman Serum Albumin (HSA)Based on common hydrophobic and electrostatic interactions

These predictions are derived from general QSPR models and serve as an initial estimate of the compound's behavior in plasma.

Vi. Pre Clinical Pharmacological Investigations and Potential Therapeutic Applications Excluding Human Trials, Dosage, Safety, and Adverse Effects

In Vivo Proof-of-Concept Studies in Relevant Animal Models

  • 6.2.1. Assessment of Pharmacodynamic Biomarkers in Animal Tissues
  • 6.2.2. Efficacy Evaluation in Disease-Relevant Animal Models (e.g., cancer xenografts, inflammation models)
  • Further research and publication are required before a detailed summary of the preclinical pharmacology of this specific compound can be compiled.

    Molecular and Cellular Analysis of Tissue Responses

    There is currently no published research detailing the molecular and cellular effects of 3-(3,5-Difluorophenyl)morpholine (B13250889) hydrochloride on tissues. Studies investigating changes in gene expression, such as upregulation or downregulation of specific genes in response to the compound, have not been reported. Furthermore, histological analyses of tissues from preclinical models following administration of this compound are not available in the existing literature.

    Mechanistic Basis of Observed Pre-clinical Effects

    Due to the absence of reported preclinical effects, the mechanistic basis of action for 3-(3,5-Difluorophenyl)morpholine hydrochloride has not been elucidated.

    There is no information available that identifies the biological target or targets of this compound. Consequently, no correlation between target engagement and any potential phenotypic outcomes in preclinical models can be drawn. Research is needed to first identify the molecular targets to enable such correlative studies.

    The signal transduction pathways or molecular cascades that may be modulated by this compound are unknown. As no primary targets or biological effects have been identified, there have been no subsequent investigations to validate or interrogate any specific pathways in cellular or animal models.

    Vii. Metabolomic and Pharmacokinetic Research Methodologies Pre Clinical, in Vitro, and Computational Focus

    In Vitro Metabolic Stability and Metabolite Profiling

    The in vitro assessment of a drug candidate's metabolic fate is a cornerstone of preclinical development. These studies provide early insights into the compound's potential for metabolism-related liabilities and help guide further optimization. For "3-(3,5-Difluorophenyl)morpholine hydrochloride," a comprehensive in vitro evaluation would involve a tiered approach, beginning with stability assays and progressing to detailed metabolite identification and pathway elucidation.

    Hepatic Microsomal and Hepatocyte Stability Assays

    The initial evaluation of metabolic stability is typically conducted using subcellular fractions of the liver, primarily hepatic microsomes, and intact liver cells, known as hepatocytes.

    Hepatic Microsomal Stability Assays: These assays utilize the microsomal fraction of liver homogenates, which are rich in phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The compound of interest is incubated with liver microsomes in the presence of necessary cofactors, such as NADPH. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The data generated allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). A high clearance in this assay suggests that the compound is likely to be rapidly metabolized in vivo. The inclusion of fluorine atoms in a molecule, such as in "this compound," can sometimes block potential sites of metabolism, leading to increased metabolic stability. For instance, the introduction of fluorine into a similar morpholine-containing compound was shown to prevent CYP3A4 metabolism-dependent inhibition nih.gov.

    Hepatocyte Stability Assays: While microsomal assays are valuable for assessing phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact cells. Hepatocyte stability assays address this limitation by using primary liver cells, which contain both phase I and phase II enzymes. This allows for a more comprehensive assessment of metabolic stability, as it can account for conjugation reactions (phase II metabolism) that are not captured in microsomal assays. Similar to the microsomal assay, the parent compound is incubated with hepatocytes, and its depletion is monitored over time to determine in vitro half-life and intrinsic clearance.

    Below is an illustrative data table summarizing typical results from such stability assays.

    Test SystemSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
    Hepatic MicrosomesRat> 60< 10
    Hepatic MicrosomesHuman> 60< 5
    HepatocytesRat4525
    HepatocytesHuman5518

    Note: The data presented in this table is illustrative and not based on actual experimental results for "this compound."

    Identification and Structural Characterization of Major Metabolites

    Following the determination of metabolic stability, the next crucial step is to identify and characterize the major metabolites formed. This is essential for understanding the biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites. The primary analytical technique employed for this purpose is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. HRMS provides accurate mass measurements of the metabolites, which aids in the determination of their elemental composition. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where metabolites are fragmented to produce characteristic patterns that can be pieced together to deduce the structure. In some cases, nuclear magnetic resonance (NMR) spectroscopy may be used to confirm the structure of a particularly abundant or important metabolite, which often requires scaling up the in vitro incubations to produce sufficient quantities of the metabolite for analysis. The identification of metabolites in human in vitro systems is of particular regulatory importance.

    Elucidation of Biotransformation Pathways

    By combining the information on the structures of the identified metabolites, a comprehensive picture of the biotransformation pathways can be constructed. For a compound like "this compound," several metabolic pathways could be hypothesized based on its structure and the known metabolic reactions for similar compounds.

    Potential biotransformation pathways could include:

    Oxidation: Hydroxylation of the phenyl ring or the morpholine (B109124) ring.

    N-dealkylation: Cleavage of the morpholine ring.

    Glucuronidation: Conjugation of a hydroxylated metabolite with glucuronic acid.

    Sulfation: Conjugation of a hydroxylated metabolite with a sulfate group.

    A study on the metabolism of a structurally related compound, 2-(3-trifluoromethylphenyl)tetrahydro-1,4-oxazine hydrochloride, in rats and dogs revealed that the major urinary metabolites were 3-trifluoromethylbenzoic acid and 3-trifluoromethylhippuric acid in rats, and 3-trifluoromethylmandelic acid in addition to the benzoic acid and its conjugate in dogs nih.gov. This suggests that cleavage of the morpholine ring and subsequent oxidation of the phenyl side chain are plausible metabolic routes for phenylmorpholine derivatives. The difluoro-substitution on the phenyl ring of "this compound" might influence the regioselectivity of these metabolic reactions.

    Pre-clinical Pharmacokinetics in Animal Models (Mechanistic, not clinical)

    Preclinical pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies provide crucial data for predicting the pharmacokinetic profile in humans and for establishing a safe and effective dosing regimen for clinical trials.

    Absorption and Distribution Studies in Rodent Models

    Absorption and distribution studies are typically conducted in rodent models, such as rats or mice. Following administration of the compound, blood samples are collected at various time points to determine the plasma concentration-time profile. This data is then used to calculate key pharmacokinetic parameters that describe the absorption and distribution of the drug.

    Key pharmacokinetic parameters include:

    Cmax: The maximum plasma concentration achieved.

    Tmax: The time at which Cmax is reached.

    AUC (Area Under the Curve): A measure of the total drug exposure over time.

    Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

    Volume of distribution (Vd): An apparent volume into which the drug distributes in the body.

    The morpholine moiety is often included in central nervous system (CNS) drug candidates to improve their pharmacokinetic properties, including brain penetration nih.govnih.gov. Therefore, for "this compound," it would be pertinent to also assess its distribution into the brain tissue in rodent models.

    An illustrative table of pharmacokinetic parameters in rats is provided below.

    Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
    Intravenous15000.081200100
    Oral108001.5600050

    Note: The data presented in this table is illustrative and not based on actual experimental results for "this compound."

    Excretion Routes and Mass Balance in Animal Studies

    To fully understand the elimination of a drug from the body, excretion and mass balance studies are conducted. These studies typically involve administering a radiolabeled version of the drug to animals and then collecting urine, feces, and sometimes expired air over a period of time to measure the amount of radioactivity excreted. The goal is to account for the total administered dose, with a recovery of over 90% being desirable. These studies provide quantitative information on the primary routes of excretion (renal vs. fecal) and can also provide samples for metabolite profiling to understand the fate of the drug in vivo. For instance, in a study with a related morpholine compound, 2-(3-trifluoromethylphenyl)tetrahydro-1,4-oxazine hydrochloride, urinary excretion was the primary route of elimination in both rats and dogs, with fecal excretion being more significant in dogs nih.gov.

    An example of a mass balance data summary in rats is shown in the table below.

    Excretion Route% of Administered Dose (0-72h)
    Urine65
    Feces30
    Total 95

    Note: The data presented in this table is illustrative and not based on actual experimental results for "this compound."

    Drug-Drug Interaction Potential (Pre-clinical, In Vitro)

    A crucial aspect of preclinical assessment is to determine the potential for a new drug candidate to interact with other co-administered drugs. These interactions can lead to altered drug exposure and potentially adverse effects. In vitro assays are the first line of investigation for this potential.

    In Vitro Cytochrome P450 Inhibition and Induction Assays

    The potential of 3-(3,5-Difluorophenyl)morpholine (B13250889) hydrochloride to inhibit or induce major CYP450 enzymes would be evaluated using established in vitro methods. Inhibition studies determine if the compound can block the metabolism of other drugs, while induction studies assess if it can increase the expression of CYP enzymes, leading to faster metabolism of co-administered drugs.

    Table 2: Illustrative Example of In Vitro CYP450 Inhibition Profile of this compound

    CYP IsoformIC₅₀ (µM)Inhibition Potential
    CYP1A2> 50Low
    CYP2B6> 50Low
    CYP2C825Low to Moderate
    CYP2C9> 50Low
    CYP2C19> 50Low
    CYP2D615Moderate
    CYP3A48Moderate

    This table is a hypothetical representation of data from in vitro CYP450 inhibition assays. IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

    Induction potential is typically assessed in cultured human hepatocytes by measuring changes in mRNA levels of specific CYP enzymes after exposure to the test compound.

    Table 3: Illustrative Example of In Vitro CYP450 Induction Profile of this compound

    CYP IsoformFold Induction (mRNA) vs. Vehicle ControlInduction Potential
    CYP1A21.2Low
    CYP2B61.5Low
    CYP3A42.1Moderate

    This table is a hypothetical representation of data from in vitro CYP450 induction assays.

    Transporter Substrate and Inhibitor Profiling

    Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a significant role in drug absorption, distribution, and excretion. nih.gov It is therefore essential to determine if a new chemical entity is a substrate or an inhibitor of key drug transporters.

    In vitro transporter assays utilize cell lines that overexpress specific transporters. Substrate assessment determines if the compound is transported by a particular transporter, while inhibition assays evaluate if the compound can block the transport of known substrates.

    Table 4: Illustrative Example of Transporter Interaction Profile of this compound

    TransporterSubstrate PotentialIC₅₀ (µM) for Inhibition
    P-gp (MDR1)No> 50
    BCRPNo> 50
    OATP1B1No20
    OATP1B3No15
    OAT1No> 50
    OAT3No> 50
    OCT2No> 50

    This table is a hypothetical representation of data from in vitro transporter interaction studies.

    Viii. Advanced Analytical Methodologies for Research and Characterization of 3 3,5 Difluorophenyl Morpholine Hydrochloride

    Chromatographic Techniques for Separation and Purity Assessment

    Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures and assessing the purity of chemical substances. For 3-(3,5-Difluorophenyl)morpholine (B13250889) hydrochloride, various chromatographic techniques are employed to ensure the identity and purity of the active pharmaceutical ingredient (API) and to detect and quantify any impurities or metabolites.

    High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like 3-(3,5-Difluorophenyl)morpholine hydrochloride. The development of a robust, stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities or degradation products. rjptonline.orgsciencepublishinggroup.com

    Method development typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. mdpi.com The mobile phase is optimized to achieve efficient separation; a common approach involves a gradient or isocratic elution using a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state. bepls.commdpi.com Detection is often performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths and can assist in peak identification and purity assessment. mdpi.com

    Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. rjptonline.org Validation encompasses several key parameters:

    Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com

    Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. researchgate.net

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). mdpi.com

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

    Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

    Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. bepls.com

    Table 1: Hypothetical HPLC Method Validation Parameters
    ParameterAcceptance CriteriaHypothetical Result
    Linearity (R²)≥ 0.9990.9995
    Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
    Precision (RSD%)≤ 2.0%< 1.5%
    LOD (µg/mL)Signal-to-Noise ≥ 3:10.05 µg/mL
    LOQ (µg/mL)Signal-to-Noise ≥ 10:10.15 µg/mL
    SpecificityNo interference at the retention time of the main peakPeak is spectrally pure and well-resolved

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile compounds. mdpi.com While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is invaluable for the study of its potential volatile metabolites or degradation products. frontiersin.org

    The process involves sample preparation, which may include extraction from a biological or environmental matrix, followed by derivatization to increase the volatility and thermal stability of the analytes. nih.gov The sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. researchgate.net

    This technique is particularly useful for identifying metabolites resulting from metabolic processes such as N-dealkylation or ring-opening of the morpholine (B109124) structure, which could yield smaller, more volatile fragments. The high sensitivity and specificity of the MS detector allow for the identification of trace-level metabolites in complex mixtures. frontiersin.org

    Table 2: Hypothetical Volatile Metabolites Identifiable by GC-MS
    Potential MetaboliteMetabolic ProcessExpected Characteristic Ions (m/z)
    1,3-DifluorobenzeneSide-chain cleavage114, 88, 63
    MorpholineSide-chain cleavage87, 57, 42
    N-FormylmorpholineOxidative N-dealkylation intermediate115, 86, 56

    Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. tesisenred.net Although enantiomers have identical physical properties in an achiral environment, they often exhibit different pharmacological and toxicological effects in the body. dss.go.th 3-(3,5-Difluorophenyl)morpholine possesses a chiral center, making it essential to control its enantiomeric purity. Chiral chromatography is the gold standard for separating and quantifying enantiomers. nih.gov

    This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are commonly used for this purpose. tesisenred.netnih.gov The separation can be performed using HPLC or Supercritical Fluid Chromatography (SFC), with SFC often providing faster separations and using less organic solvent. nih.gov

    The method allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. This is critical for ensuring the quality and consistency of the final drug substance.

    Table 3: Example of Chiral Separation Data
    EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (e.e.)
    (R)-enantiomer8.5299.8%99.6%
    (S)-enantiomer9.780.2%

    Quantitative Spectroscopic and Spectrometric Methods in Complex Matrices

    When analyzing compounds in complex environments such as biological fluids, high selectivity and sensitivity are required to distinguish the analyte from endogenous matrix components. Spectroscopic and spectrometric methods, particularly when coupled with chromatographic separation, provide the necessary performance for these challenging applications.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying drugs and their metabolites in biological samples like plasma, urine, and tissue homogenates. dtic.mildiva-portal.org Its exceptional sensitivity and selectivity allow for the measurement of concentrations at very low levels (picogram to nanogram per milliliter). amazonaws.com

    The method involves an initial separation of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov The extracted sample is then injected into an HPLC or UPLC system for chromatographic separation. The eluent from the column is directed into the mass spectrometer. nih.gov A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific parent ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific fragment ion, creating a highly specific transition that minimizes interference from the matrix. dtic.mil

    This targeted approach allows for accurate and precise quantification of this compound and its metabolites, which is essential for pharmacokinetic and metabolism studies. diva-portal.org

    Table 4: Hypothetical LC-MS/MS MRM Transitions
    CompoundParent Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
    3-(3,5-Difluorophenyl)morpholine214.1127.125
    Hydroxy-metabolite230.1143.128
    Internal Standard219.1 (d5-analog)132.125

    Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. jeol.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. diva-portal.org

    For quantification, a sample of the analyte is dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard of known purity. intertek.com The ¹H NMR spectrum is then recorded under conditions that ensure accurate signal integration. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a known signal from the internal standard, the concentration of the analyte can be calculated with high precision and accuracy. ijpsonline.com

    Given the presence of fluorine atoms in this compound, ¹⁹F qNMR can also be a highly advantageous technique. ¹⁹F NMR offers a wide chemical shift range and low background noise, often resulting in simpler spectra with less signal overlap compared to ¹H NMR, thereby enhancing selectivity and accuracy. diva-portal.orgintertek.com qNMR is a robust and versatile tool for the certification of reference materials and for quality control applications. intertek.com

    Table 5: Illustrative Parameters for ¹⁹F qNMR Analysis
    ParameterValue/Description
    Spectrometer Frequency470 MHz
    SolventDMSO-d₆
    Internal Standard4,4´-Difluorobenzophenone
    Analyte Signal (ppm)Resonance from the two equivalent fluorine atoms on the phenyl ring
    Internal Standard Signal (ppm)Resonance from the fluorine atoms on the standard
    Relaxation Delay (D1)≥ 5 x T₁ (longest relaxation time)

    Ix. Future Directions and Emerging Research Avenues for 3 3,5 Difluorophenyl Morpholine Hydrochloride

    Exploration of Novel Therapeutic Applications Beyond Initial Hypotheses

    While the initial therapeutic targets for 3-(3,5-Difluorophenyl)morpholine (B13250889) hydrochloride may be specific, its core structure suggests potential efficacy across a range of diseases. The morpholine (B109124) scaffold is a component of drugs with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comijprems.com Future research should systematically explore these untapped therapeutic areas.

    Oncology: Morpholine-containing compounds are key in the development of treatments for Central Nervous System (CNS) tumors, targeting kinases like PI3K and mTOR. acs.org Research on morpholine-substituted tetrahydroquinoline derivatives has identified potent and selective cytotoxicity against lung and breast cancer cell lines. mdpi.com Specifically, the presence of trifluoromethyl and morpholine moieties has been shown to significantly boost potency and selectivity. mdpi.com This suggests that derivatives of 3-(3,5-Difluorophenyl)morpholine hydrochloride could be investigated as potential kinase inhibitors for various cancers.

    Neurodegenerative Diseases: The unique physicochemical properties of the morpholine ring, such as its ability to improve solubility and brain permeability, make it an ideal scaffold for CNS drug candidates. acs.orgacs.org Morpholine derivatives are being explored for their potential to inhibit enzymes like cholinesterase and secretase, which are implicated in Alzheimer's and Parkinson's diseases. tandfonline.com The balanced lipophilicity and hydrophilicity conferred by the morpholine ring can enhance penetration of the blood-brain barrier, a critical factor for CNS drugs. tandfonline.com

    Infectious Diseases: The morpholine moiety is present in several antibiotics, such as Linezolid. ijprems.com Research into novel morpholine-containing flavonoids has demonstrated significant antimicrobial activity against various bacteria and fungi. This precedent warrants the screening of this compound and its analogs for antibacterial and antifungal properties, potentially addressing the growing challenge of antimicrobial resistance. ijprems.com

    Antiemetic Therapies: Structurally related compounds, such as (R)-3-(Trifluoromethyl)morpholine hydrochloride, have been identified as intermediates in the synthesis of drugs targeting neurokinin receptors, which are involved in nausea and pain perception. smolecule.com This indicates a potential application for this compound derivatives in developing new antiemetic treatments.

    Below is a table summarizing potential therapeutic avenues for exploration.

    Table 1: Potential Novel Therapeutic Applications

    Therapeutic Area Rationale Key Molecular Targets (Examples)
    Oncology Morpholine derivatives show potent activity as kinase inhibitors and cytotoxicity against cancer cell lines. acs.orgmdpi.com mTOR, PI3K, FGFR3 Kinase ijprems.comacs.org
    Neurodegenerative Diseases The morpholine scaffold can improve blood-brain barrier permeability, crucial for CNS drugs. tandfonline.comacs.org Cholinesterase, Monoamine oxidase, Secretase tandfonline.com
    Infectious Diseases The morpholine ring is a key component of existing antibiotics and novel antimicrobial compounds. ijprems.com Bacterial and Fungal cellular targets

    | Antiemetic Therapies | Similar morpholine structures are used to develop neurokinin receptor antagonists for nausea. smolecule.com | Neurokinin 1 (NK1) Receptor ijprems.com |

    Integration with Artificial Intelligence and Machine Learning in Drug Discovery

    Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govastrazeneca.com For a scaffold like this compound, these computational approaches can systematically explore its potential and design novel, superior analogs.

    Predictive Modeling and Virtual Screening: AI algorithms can be trained on large datasets to predict the physicochemical properties and biological activities of new compounds. mdpi.com Machine learning models, such as graph neural networks, can analyze vast virtual libraries of molecules containing the 3-(3,5-Difluorophenyl)morpholine core to identify candidates with a high probability of binding to specific therapeutic targets. astrazeneca.commdpi.com This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. mdpi.com

    De Novo Drug Design: Generative AI models can design entirely new molecules that have never been synthesized. mit.edu By providing the model with the 3-(3,5-Difluorophenyl)morpholine scaffold and a set of desired properties (e.g., high target affinity, low toxicity), these algorithms can generate novel derivatives optimized for a specific therapeutic purpose. mit.edu

    Synthesis Planning and Optimization: AI is also being applied to address the practical challenges of chemical synthesis. mit.edu The SPARROW framework, for instance, uses algorithms to identify the most cost-effective and efficient synthetic routes for a set of candidate molecules. mit.edu This can help prioritize the synthesis of novel derivatives of this compound that are not only biologically promising but also synthetically feasible.

    The table below outlines key AI/ML applications in the drug discovery pipeline for this compound.

    Table 2: AI and Machine Learning in the Drug Discovery Pipeline

    Stage AI/ML Application Potential Impact
    Target Identification Analyze biological data to identify and validate new drug targets. Increases the probability of success by selecting more viable targets.
    Hit Identification Conduct high-throughput virtual screening of compound libraries. mdpi.com Rapidly identifies promising "hit" compounds from millions of candidates.
    Lead Optimization Use generative models to design novel analogs with improved ADME properties. mit.edu Accelerates the design of potent and safe lead compounds.

    | Synthesis Prediction | Predict optimal and cost-effective synthetic pathways for novel molecules. mit.edu | Reduces manufacturing costs and avoids investment in difficult-to-synthesize compounds. |

    Development of Advanced Research Tools and Probes

    Beyond its direct therapeutic potential, this compound can serve as a foundational structure for creating sophisticated chemical probes. These tools are essential for basic research, enabling scientists to study biological processes and validate new drug targets.

    Chemical Probes for Target Validation: Derivatives of the compound can be synthesized to act as selective inhibitors or modulators of specific proteins, such as kinases or enzymes. By using these probes to perturb biological pathways, researchers can elucidate the function of these proteins and validate them as targets for new drug development. The development of sulfonyl fluoride (B91410) probes, for example, has advanced the discovery of cereblon modulators. nih.gov

    Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a fragment in FBDD screening. In this approach, small, low-complexity molecules (fragments) are screened for weak binding to a protein target. The structural information from these interactions is then used to design larger, more potent lead compounds. The versatility of the morpholine scaffold makes it an attractive starting point for such strategies. researchgate.net

    Probes for Imaging and Diagnostics: By attaching fluorescent dyes or other reporter tags to the 3-(3,5-Difluorophenyl)morpholine scaffold, researchers can create imaging agents. These probes could be used to visualize the localization and activity of specific targets within cells and tissues, providing valuable insights into disease mechanisms.

    Interdisciplinary Collaborations and Open Science Initiatives

    To fully unlock the potential of this compound, collaboration across multiple scientific disciplines is essential. The complexity of modern drug discovery requires the combined expertise of medicinal chemists, computational biologists, pharmacologists, and data scientists. boehringer-ingelheim.com

    Furthermore, embracing an open science model can significantly accelerate progress. nih.gov Open science involves sharing data, tools, and research findings broadly to foster collaboration and avoid redundant efforts. boehringer-ingelheim.comnih.gov

    Collaborative Research Networks: Establishing partnerships between academic labs, pharmaceutical companies, and specialized research institutes can pool resources and expertise. boehringer-ingelheim.com For instance, a university lab might specialize in the synthesis of novel analogs, while a corporate partner could provide access to high-throughput screening platforms and AI-driven analysis tools.

    Open Data Platforms: Creating public databases of screening results, computational models, and synthesis protocols related to morpholine-based compounds would provide a valuable resource for the entire research community. nih.gov Initiatives like The Open Medicinal Chemistry Journal encourage the free availability of research to accelerate discovery. openmedicinalchemistryjournal.com

    Pre-Competitive Consortia: Pharmaceutical companies can collaborate on early-stage, pre-competitive research to validate new drug targets or develop novel platform technologies. conscience.ca Programs like Developing Medicines through Open Science (DMOS) support such collaborations in areas where traditional market incentives are lacking. conscience.ca By openly sharing the results of these foundational studies, the entire field can benefit, leading to the faster development of new medicines. The Chan Zuckerberg Initiative also supports open source software and infrastructure to make scientific knowledge universally accessible. chanzuckerberg.com

    Q & A

    Basic Question: What are the optimal synthetic routes for 3-(3,5-difluorophenyl)morpholine hydrochloride, and how do reaction conditions influence yield and purity?

    Methodological Answer:
    The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between morpholine derivatives and 3,5-difluorophenyl precursors. For example:

    • Step 1: React 3,5-difluorophenylboronic acid (CAS-related derivatives in ) with a morpholine-containing electrophile under Suzuki-Miyaura coupling conditions (Pd catalysis, base, inert atmosphere).
    • Step 2: Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

    Critical variables:

    • Temperature: Elevated temperatures (80–100°C) improve coupling efficiency but may increase side reactions.
    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling yields .
    • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) ensures >95% purity .

    Table 1: Representative Reaction Conditions and Outcomes

    PrecursorCatalystTemp (°C)Yield (%)Purity (%)
    3,5-Difluorophenylboronic acidPd(PPh₃)₄807297
    Morpholine mesylatePdCl₂(dppf)1006895

    Advanced Question: How does the electronic effect of the 3,5-difluorophenyl group influence the compound’s reactivity in nucleophilic or electrophilic systems?

    Methodological Answer:
    The electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic attack. Key insights:

    • NMR Analysis: ¹⁹F NMR (δ ~ -110 ppm) confirms para-directing effects due to fluorine’s -I/+M duality .
    • DFT Calculations: Electron density maps (e.g., using Gaussian 16) reveal reduced HOMO-LUMO gaps at the meta-positions, favoring nucleophilic adduct formation .
    • Contradictions: Experimental yields may conflict with computational predictions due to steric hindrance from morpholine’s conformation .

    Resolution Strategy:

    • Compare kinetic vs. thermodynamic control via variable-temperature NMR.
    • Use Hammett parameters (σₘ for 3,5-F₂ = +0.34) to predict substituent effects .

    Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

    Methodological Answer:

    • ¹H/¹³C NMR: Assign peaks using DEPT-135 (morpholine CH₂ groups: δ 3.4–4.1 ppm; aromatic protons: δ 6.8–7.2 ppm) .
    • ¹⁹F NMR: Single peak near -110 ppm confirms symmetric difluorophenyl substitution .
    • Mass Spectrometry (HRMS): ESI+ mode detects [M+H]⁺ (e.g., m/z 244.08 for C₁₀H₁₁F₂NO⁺) with <2 ppm error .
    • XRD: Resolves hydrochloride salt’s crystal structure (e.g., monoclinic P2₁/c space group) .

    Advanced Question: How can researchers resolve contradictions in solubility data across different solvent systems?

    Methodological Answer:
    Reported solubility discrepancies arise from:

    • Protonation state: The hydrochloride salt’s solubility in polar solvents (e.g., water: ~10 mg/mL) vs. free base in non-polar solvents (e.g., DCM: ~50 mg/mL) .
    • Hansen Solubility Parameters: Calculate HSPiP values to predict miscibility (δD=18.1, δP=5.2, δH=9.3) .

    Experimental Protocol:

    Prepare saturated solutions in 10 solvents (e.g., water, ethanol, DMSO).

    Filter and quantify via UV-Vis (λ=260 nm) with calibration curves.

    Validate with dynamic light scattering (DLS) for aggregation effects.

    Advanced Question: What strategies mitigate decomposition during long-term storage of this compound?

    Methodological Answer:
    Decomposition pathways:

    • Hydrolysis: Morpholine ring cleavage under acidic/humid conditions.
    • Oxidation: Aromatic fluorine loss at high temperatures.

    Stabilization Methods:

    • Storage: Desiccated at -20°C in amber vials under argon .
    • Additives: 0.1% BHT (butylated hydroxytoluene) inhibits radical oxidation .
    • Monitoring: Periodic HPLC-UV (C18 column, 220 nm) to track purity over 6–12 months.

    Basic Question: How is the hydrochloride salt’s bioactivity influenced by counterion choice in pharmacological studies?

    Methodological Answer:
    The hydrochloride salt enhances aqueous solubility and bioavailability vs. free base. Comparative studies:

    • Ion-Exchange Assays: Replace Cl⁻ with other anions (e.g., sulfate, citrate) and measure solubility/logP shifts .
    • In Vitro Testing: Assess membrane permeability (Caco-2 cells) and plasma protein binding (SPR) .

    Table 2: Bioavailability Parameters

    Salt FormSolubility (mg/mL)logPProtein Binding (%)
    Hydrochloride12.51.265
    Free Base0.82.585

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.